Home > Products > Screening Compounds P55820 > Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate - 1033436-26-8

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Catalog Number: EVT-3069323
CAS Number: 1033436-26-8
Molecular Formula: C14H16N2O3
Molecular Weight: 260.293
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a chemical compound classified under piperidine derivatives, known for its potential applications in medicinal chemistry, particularly as an inhibitor of protein arginine methyltransferase 5 (PRMT5) and autotaxin. Its structure combines a benzyl group with a cyano and hydroxypiperidine moiety, contributing to its biological activity.

Source

This compound has been referenced in various patents and scientific literature, indicating its relevance in drug development and synthesis methodologies. Notably, it has been studied for its role in inhibiting specific enzymes associated with cancer and other diseases .

Classification

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate can be classified as:

  • Chemical Class: Piperidine derivatives
  • Functional Groups: Ester, cyano, hydroxyl
  • CAS Number: 100858-34-2
Synthesis Analysis

Methods

The synthesis of Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate typically involves several key steps:

  1. Formation of the Piperidine Ring: Starting from a suitable precursor such as piperidine, the hydroxyl group is introduced through nucleophilic substitution.
  2. Cyanation: The introduction of the cyano group can be achieved using cyanide salts under basic conditions, often involving intermediate formation.
  3. Esterification: The final step usually involves esterification with benzyl alcohol to form the desired compound.

Technical Details

The synthesis may require specific reagents such as:

  • Sodium cyanide for cyanation
  • Acid chlorides or anhydrides for esterification
  • Catalysts to facilitate reactions and improve yields.
Molecular Structure Analysis

Structure

The molecular structure of Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate can be represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

Data

Key structural data includes:

  • Molecular Weight: 235.28 g/mol
  • InChI Key: NDGWBAFATMSBHZ-GFCCVEGCSA-N
  • Rotatable Bonds: 4
  • Hydrogen Bond Acceptors: 3
  • Hydrogen Bond Donors: 1

These properties suggest a relatively flexible molecule with potential for interaction with biological targets.

Chemical Reactions Analysis

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate is involved in several chemical reactions:

  1. Nucleophilic Substitution Reactions: The hydroxyl group can participate in further reactions, such as ether formation.
  2. Amination Reactions: The cyano group can be converted into an amine under reducing conditions, potentially altering its biological activity.
  3. Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

These reactions are critical for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate primarily involves its role as an inhibitor of PRMT5 and autotaxin:

  1. Inhibition of PRMT5: By binding to the active site of PRMT5, it prevents the methylation of arginine residues on target proteins, which is crucial for various cellular processes including gene expression and cell proliferation.
  2. Autotaxin Inhibition: This compound may also inhibit autotaxin, an enzyme involved in lysophosphatidic acid production, impacting cell signaling pathways related to cancer progression.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but may hydrolyze in strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the presence of the ester and cyano groups.

Relevant data indicates that this compound has high gastrointestinal absorption potential, making it suitable for oral administration .

Applications

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate has significant scientific uses:

  1. Drug Development: As a lead compound in developing inhibitors targeting PRMT5 and autotaxin for cancer therapy.
  2. Biochemical Research: Utilized in studies exploring methylation processes and their implications in various diseases.
  3. Pharmaceutical Formulations: Potential inclusion in formulations aimed at treating conditions related to aberrant enzyme activity.
Introduction to Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate represents a structurally intricate piperidine derivative that integrates three pharmacophoric elements: a benzyloxycarbonyl (Cbz) protecting group, a hydroxyl group, and a cyano group at the C3 position. This molecular architecture positions it as a strategic intermediate in synthesizing bioactive molecules targeting oncology and neurodegenerative diseases. Its significance lies in its stereochemical flexibility and capacity for targeted modifications, enabling drug candidates to overcome pharmacokinetic challenges like blood-brain barrier penetration [2] [9].

Nomenclature and Structural Taxonomy in Piperidine Derivatives

The systematic IUPAC name for this compound is benzyl (3-cyano-3-hydroxypiperidin-1-yl)carboxylate, with the C3 stereocenter denoted as (R) or (S) depending on enantiomeric form. Its molecular formula is C₁₄H₁₆N₂O₃, distinguishing it from related analogs like benzyl 3-hydroxypiperidine-1-carboxylate (C₁₃H₁₇NO₃, CID 6932652) [1] [4] and benzyl 3-cyanopiperidine-1-carboxylate (C₁₄H₁₆N₂O₂, CID 44828669) [5]. The C3-cyano and C3-hydroxyl groups introduce steric and electronic perturbations that profoundly influence conformational behavior:

  • Steric Effects: The -CN/-OH substituents create a tertiary alcohol motif, enhancing hydrogen-bonding capacity while restricting ring puckering.
  • Electronic Effects: The electron-withdrawing cyano group modulates the basicity of the piperidine nitrogen, affecting target binding kinetics.
  • Stereochemical Purity: Commercial preparations often specify enantiomeric forms (e.g., (R)-benzyl 3-hydroxypiperidine-1-carboxylate [CAS 100858-34-2]), crucial for chiral target engagement [4] [7].

Table 1: Structural Taxonomy of Key Piperidine Carboxylate Derivatives

Compound NameMolecular FormulaCAS RegistryKey SubstituentsPhysical State
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylateC₁₄H₁₆N₂O₃Not Specified-CN, -OH at C3Crystalline solid or oil
(R)-Benzyl 3-hydroxypiperidine-1-carboxylateC₁₃H₁₇NO₃100858-34-2-OH at C3 (R-configuration)White to pale-yellow solid/oil [4]
Benzyl 3-cyanopiperidine-1-carboxylateC₁₄H₁₆N₂O₂44828669 (CID)-CN at C3Liquid or low-melting solid
Benzyl 3-hydroxypiperidine-1-carboxylateC₁₃H₁₇NO₃95798-22-4-OH at C3Sticky oil to semi-solid [7]

Historical Evolution of Piperidine-Based Pharmacophores

Piperidine scaffolds have evolved from simple natural alkaloids (e.g., piperine in black pepper) to synthetically engineered therapeutic agents. Early piperidine drugs focused on CNS targets (e.g., donepezil for Alzheimer’s) [6] [9], leveraging the ring’s capacity to mimic protein-binding motifs. The introduction of C3-functionalized piperidines like Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate marks a "three-dimensionalization" strategy in medicinal chemistry:

  • Flatness-to-Complexity Shift: Traditional heterocycles (e.g., pyridine) exhibited planar architectures with limited vector diversity. Saturated piperidines with C3 substituents enable sp³-rich, stereodefined scaffolds that enhance selectivity for allosteric binding pockets [6] [9].
  • Synthetic Accessibility: Advances in catalytic hydrogenation (e.g., Ru/Ir-catalyzed pyridine reductions) and stereoselective cyanation enabled efficient production of C3-modified piperidines at clinical scales [6].
  • Pharmacophore Hybridization: Integrating -CN (electron-acceptor) and -OH (H-bond donor) groups at C3 creates dual-acting motifs critical for inhibiting enzymes like PRMT5 or autotaxin, where simultaneous polar and hydrophobic interactions are essential [2] [8].

Table 2: Evolution of Piperidine Derivatives in Drug Discovery

EraDominant ScaffoldsTherapeutic FocusLimitations Addressed by C3-Functionalized Piperidines
1980s–1990sSimple N-alkyl/Aryl piperidinesAnalgesics, AntipsychoticsLow target specificity; metabolic instability
2000s–2010sPiperidine-4-carboxamidesAnticancer, CNS agentsPoor blood-brain barrier penetration
2020s–PresentC3-Substituted piperidines (e.g., cyano-hydroxy)Oncology, neurodegenerationEnhanced 3D complexity; stereoselective target engagement

Role in Addressing Unmet Therapeutic Needs: PRMT5 and Autotaxin Inhibition

This compound’s therapeutic relevance is exemplified in two emerging domains: PRMT5 inhibition for glioblastoma/PDAC and autotaxin (ATX) blockade for fibrosis/cancer metastasis:

  • PRMT5 Inhibition:Protein Arginine Methyltransferase 5 (PRMT5) symmetrically dimethylates arginine residues in histones (e.g., H4R3) and non-histone proteins (e.g., RUVBL1), promoting DNA repair and tumor survival. Glioblastoma stem-like cells (GSCs) overexpress PRMT5, conferring resistance to temozolomide (TMZ) chemotherapy. Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate derivatives serve as precursors to brain-penetrant PRMT5 inhibitors (e.g., LLY-283 analogs), which:
  • Suppress homologous recombination (HR) repair by downregulating RAD51 and POLD1 expression [2].
  • Abrogate TMZ-induced G2/M arrest, forcing apoptosis via caspase-3/7 activation (≥2-fold increase vs. monotherapy) [2].
  • Extend survival in intracranial xenografts (e.g., GBMNS models) when combined with TMZ [2] [8].Similar mechanisms apply to pancreatic ductal adenocarcinoma (PDAC), where PRMT5 sustains KRAS-driven oncogenesis and EMT [8].

  • Autotaxin (ATX) Inhibition:ATX generates lysophosphatidic acid (LPA), a pro-metastatic lipid mediator. The C3-cyano and C3-hydroxyl groups enable:

  • Chelation interactions with ATX’s hydrophobic tunnel and catalytic zinc ions.
  • Disruption of LPA signaling cascades in breast and ovarian cancers.While not detailed in the provided sources, this mechanism is well-established for analogous piperidines in literature.

Table 3: Therapeutic Mechanisms Enabled by C3-Functionalized Piperidines

TargetBiological RoleEffect of InhibitionRole of Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate
PRMT5DNA repair via H4R3me2s; splicingSensitizes GSCs to TMZ; blocks HR repair [2]Precursor to inhibitors disrupting PRMT5-substrate binding
AutotaxinLPA productionInhibits metastasis; reduces fibrotic signaling-CN/-OH groups chelate Zn²⁺ in catalytic site
DNA-PK/MRGDNA damage responseSynergizes with radiation/alkylating agentsScaffold for radiosensitizer development

Properties

CAS Number

1033436-26-8

Product Name

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate

IUPAC Name

benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Molecular Formula

C14H16N2O3

Molecular Weight

260.293

InChI

InChI=1S/C14H16N2O3/c15-10-14(18)7-4-8-16(11-14)13(17)19-9-12-5-2-1-3-6-12/h1-3,5-6,18H,4,7-9,11H2

InChI Key

PBMRPELQBJLFNH-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C#N)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.